molecular formula C5H7BrClNS B1450272 5-Bromo-2-ethyl-1,3-thiazole hydrochloride CAS No. 1609406-77-0

5-Bromo-2-ethyl-1,3-thiazole hydrochloride

Cat. No.: B1450272
CAS No.: 1609406-77-0
M. Wt: 228.54 g/mol
InChI Key: WPAXSLCMHZEYJX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-1,3-thiazole hydrochloride: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and an ethyl group at the 2nd position of the thiazole ring, with a hydrochloride salt form. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride typically involves the bromination of 2-ethyl-1,3-thiazole. One common method is the treatment of 2-ethyl-1,3-thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethyl-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium ethoxide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed:

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include thiazole sulfoxides or sulfones.

    Reduction Reactions: Products include dehalogenated thiazoles or modified thiazole rings.

Scientific Research Applications

Chemistry: 5-Bromo-2-ethyl-1,3-thiazole hydrochloride is used as a building block in the synthesis of more complex thiazole derivatives. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used to study the structure-activity relationships of thiazole derivatives. It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Medicine: Thiazole derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. It is also employed in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    2-Ethyl-1,3-thiazole: Lacks the bromine atom at the 5th position.

    5-Bromo-1,3-thiazole: Lacks the ethyl group at the 2nd position.

    5-Bromo-2-methyl-1,3-thiazole: Contains a methyl group instead of an ethyl group at the 2nd position.

Uniqueness: 5-Bromo-2-ethyl-1,3-thiazole hydrochloride is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

5-bromo-2-ethyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.ClH/c1-2-5-7-3-4(6)8-5;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAXSLCMHZEYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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